Benzoylagmatinium
Description
Benzoylagmatinium is a benzoylated derivative of agmatine, a biogenic amine [(4-aminobutyl)guanidine]. The compound likely features a benzoyl group (C₆H₅CO–) attached to the primary amine of agmatine, forming an amide or salt structure (indicated by the "-ium" suffix). While direct structural data for this compound is absent in the provided evidence, its nomenclature suggests similarities to other benzoylated amines or guanidine derivatives used in medicinal chemistry and organic synthesis . Such compounds are often explored for their bioactivity, solubility, and stability profiles.
Properties
Molecular Formula |
C12H19N4O+ |
|---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
4-benzamidobutyl(diaminomethylidene)azanium |
InChI |
InChI=1S/C12H18N4O/c13-12(14)16-9-5-4-8-15-11(17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17)(H4,13,14,16)/p+1 |
InChI Key |
ZRBMNUPECIGKKJ-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC[NH+]=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Bioactivity : this compound’s guanidine moiety may enhance interaction with biological targets (e.g., ion channels or enzymes), akin to agmatine’s role in neuroregulation. Benzoylarginine, with a carboxylate group, exhibits protease inhibitory activity, suggesting that benzoylation can modulate target specificity .
- Solubility : The benzoyl group typically reduces water solubility compared to parent amines (e.g., agmatine). However, salt formation (e.g., as in Benzathine benzylpenicillin, a dibenzylethylenediamine salt ) could improve stability and bioavailability.
Pharmacological Potential
- Agmatine : Exhibits neuroprotective and antihypertensive effects via NMDA receptor modulation .
- Benzoylated amines : Often enhance membrane permeability and metabolic stability. For instance, benzocaine’s ester linkage confers rapid local anesthetic action .
- Benzothiazole derivatives (e.g., NIST-reported benzenamine derivatives ) show antimicrobial and anticancer activity, suggesting that this compound’s benzoyl-guanidine structure may have similar applications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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